molecular formula C14H19N3O2S B3013944 5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899939-91-4

5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3013944
CAS No.: 899939-91-4
M. Wt: 293.39
InChI Key: ZBFAHROEBJNTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 899939-91-4) is a chemical compound with the molecular formula C14H19N3O2S and a molecular weight of 293.38 g/mol . This substance is a derivative of the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . Compounds based on the pyridopyrimidine motif have demonstrated significant interest in pharmaceutical research due to their wide range of biological activities. These include documented potential as cytotoxic (antitumor) agents, antimicrobials, and antioxidants in scientific studies . Furthermore, related pyrido[2,3-d]pyrimidine compounds, such as Piritrexim, are known to function as dihydrofolate reductase (DHFR) inhibitors, highlighting the scaffold's relevance in investigating mechanisms for disrupting folate metabolism in cells . The specific presence of a butylthio substituent on this core structure may be explored for its influence on the compound's physicochemical properties and its interaction with biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butylsulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-5-6-7-20-11-9(2)8-15-12-10(11)13(18)17(4)14(19)16(12)3/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFAHROEBJNTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C2C(=NC=C1C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound within the pyrido[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 252.34 g/mol

Biological Activity Overview

Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit a range of biological activities including anti-inflammatory, antitumor, and immunomodulatory effects.

1. Antitumor Activity

Studies have shown that pyrido[2,3-d]pyrimidines can inhibit tumor cell proliferation. For instance:

  • A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3).
  • The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

2. Anti-inflammatory Effects

The compound has been identified as a potential anti-inflammatory agent:

  • It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
  • The mechanism involves the suppression of NF-kB signaling pathways which are crucial in inflammatory responses.

3. Immunomodulatory Properties

Recent findings suggest that this compound can modulate immune responses:

  • It affects T-cell differentiation by inhibiting the signaling pathways associated with Th1 and Th2 cells.
  • This modulation can be beneficial in treating autoimmune diseases where cytokine signaling is dysregulated.

Case Studies

Several case studies highlight the biological activity of this compound:

Study Objective Findings
Study 1Evaluate antitumor efficacySignificant reduction in cell viability in MCF-7 and PC-3 cells; induction of apoptosis observed.
Study 2Assess anti-inflammatory effectsInhibition of IL-6 and TNF-alpha production; suppression of NF-kB pathway confirmed.
Study 3Investigate immunomodulatory effectsModulation of T-cell differentiation; potential application in autoimmune conditions noted.

The biological activities of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells through caspase cascades.
  • Cytokine Regulation : Modulates cytokine levels via inhibition of NF-kB signaling.
  • T-cell Signaling Inhibition : Affects Th1/Th2 differentiation pathways which may help in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Electronic Properties

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents (Positions) Molecular Weight HOMO-LUMO Gap (eV) Key Properties
Target Compound 5-(butylthio), 1,3,6-CH₃ ~321.4 (est.) N/A High lipophilicity
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-dione 1,3,5-CH₃ 205.21 N/A Crystalline solid, moderate solubility
6a (Hydroxybenzoyl derivative) 6-(2-hydroxy-5-methylbenzoyl) 310.17 3.93 Light yellow, UV-active
6-(4-Chlorophenyl)-7-substituted 5-Cl, 7-(4-hydroxy-3-OCH₃) 423.85 N/A Potential kinase inhibition
5-(2-Chlorophenyl)-1-methyl 5-Cl, 1-CH₃ ~275.7 (est.) N/A Aryl group enhances π-π interactions

Key Observations :

  • Electronic Effects : Derivatives with electron-withdrawing groups (e.g., chloro, hydroxybenzoyl) exhibit lower HOMO-LUMO gaps (~3.9–4.1 eV), enhancing reactivity in charge-transfer interactions .
Herbicidal Activity
  • Compound 2o (Pyrido[2,3-d]pyrimidine-dione with aryl substituents) shows herbicidal activity due to HOMO localization on the pyrido ring, enabling binding to plant enzymes like protoporphyrinogen oxidase . The target compound’s butylthio group may similarly enhance herbicidal potency via hydrophobic interactions.
Antimicrobial Potential
  • Thieno[2,3-d]pyrimidine-diones (e.g., 6-(imidazo[1,2-a]pyridin-2-yl) derivatives) exhibit moderate antimicrobial activity against S. aureus and P. aeruginosa . While the target compound’s pyrido core differs, its sulfur-containing substituent (butylthio) may confer analogous thiol-mediated toxicity.
Kinase Inhibition
  • Pyrido[2,3-d]pyrimidine-diones with bulky aryl groups (e.g., 5-(4-chlorophenyl)-7-(4-hydroxy-3-methoxyphenyl)) are potent kinase inhibitors . The target compound’s butylthio group may sterically hinder binding compared to planar aryl substituents but could improve selectivity for hydrophobic enzyme pockets.

Spectroscopic and Crystallographic Comparisons

  • NMR Shifts : Methyl groups on the pyrido ring in analogs resonate at δ ~3.5 ppm (e.g., 1-CH₃ in 6a ), consistent with the target compound’s expected 1,3,6-CH₃ signals. The butylthio group’s protons would appear upfield (δ ~1.0–2.5 ppm).
  • Crystal Structures : Derivatives like 2n (1-(2,6-diethylphenyl)-3-methyl-) form planar pyrido-pyrimidine cores stabilized by intramolecular hydrogen bonds . The target compound’s butylthio group may introduce steric hindrance, altering packing efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.